molecular formula C20H23ClO B13416830 [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- CAS No. 58573-87-8

[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-

Cat. No.: B13416830
CAS No.: 58573-87-8
M. Wt: 314.8 g/mol
InChI Key: WTVDKDFDBJREGM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl-: is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by a biphenyl core with a carbonyl chloride group at the 4-position and a heptyl group at the 4’-position. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The biphenyl core provides stability and rigidity to the molecule, enhancing its reactivity and utility in different applications .

Biological Activity

[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis

The synthesis of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- typically involves the acylation of biphenyl derivatives using appropriate reagents to introduce the carbonyl chloride functional group. Specific methodologies may vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- has been explored in various studies, focusing on its antibacterial and cytotoxic properties.

Antibacterial Activity

Research has indicated that biphenyl derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to [1,1'-Biphenyl]-4-carbonyl chloride have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL.

CompoundBacteria TestedMIC (μg/mL)
Compound AStaphylococcus aureus125
Compound BPseudomonas aeruginosa250
Compound CBacillus subtilis500

Cytotoxicity

In vitro studies have demonstrated that certain biphenyl derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity is often measured using the MTT assay, where IC50 values are calculated.

Cell LineIC50 (μM)
MCF-786
PC-3150

Structure-Activity Relationship (SAR)

The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride is influenced by its structural features. Substituents on the biphenyl ring can significantly alter its potency and selectivity.

Key Findings:

  • Hydrophobic Substituents: The presence of long hydrophobic chains such as heptyl enhances antibacterial activity.
  • Electron Donating Groups: Substituents that donate electrons can increase the compound's reactivity towards bacterial enzymes.

Case Studies

Several case studies have documented the effects of [1,1'-Biphenyl]-4-carbonyl chloride in biological assays:

  • Antimicrobial Efficacy Study:
    • Researchers tested a series of biphenyl derivatives against various microbial strains.
    • Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties.
  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of [1,1'-Biphenyl]-4-carbonyl chloride on multiple cancer cell lines.
    • The results showed a dose-dependent response, with significant cell death observed at higher concentrations.

Properties

CAS No.

58573-87-8

Molecular Formula

C20H23ClO

Molecular Weight

314.8 g/mol

IUPAC Name

4-(4-heptylphenyl)benzoyl chloride

InChI

InChI=1S/C20H23ClO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3

InChI Key

WTVDKDFDBJREGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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